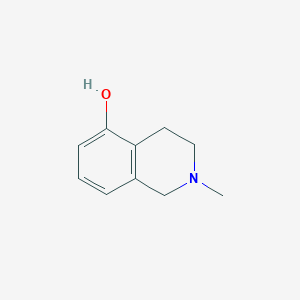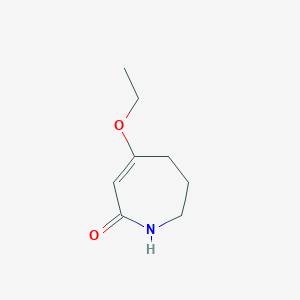
4-ethoxy-6,7-dihydro-1H-azepin-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-6,7-dihydro-1H-azepin-2(5H)-one is a chemical compound that belongs to the class of heterocyclic compounds. It is also known as 4-ethoxy-5,6,7,8-tetrahydroazepin-2-one and is commonly used in scientific research.
Mecanismo De Acción
The exact mechanism of action of 4-ethoxy-6,7-dihydro-1H-azepin-2(5H)-one is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA). It may also interact with ion channels and receptors in the brain.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-ethoxy-6,7-dihydro-1H-azepin-2(5H)-one has a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to have anticonvulsant activity and can reduce anxiety-like behaviors in rodents. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-ethoxy-6,7-dihydro-1H-azepin-2(5H)-one in lab experiments is its relatively low toxicity. It is also relatively easy to synthesize and purify. However, one of the limitations is that it has not yet been extensively studied in humans, and its long-term safety and efficacy are not yet fully understood.
Direcciones Futuras
There are several future directions for research on 4-ethoxy-6,7-dihydro-1H-azepin-2(5H)-one. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or drug interactions. Finally, there is a need for more studies to investigate its potential use as a therapeutic agent in humans.
Conclusion:
In conclusion, 4-ethoxy-6,7-dihydro-1H-azepin-2(5H)-one is a chemical compound that has been widely studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties and may have potential use in the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and to identify any potential side effects or drug interactions.
Métodos De Síntesis
The synthesis of 4-ethoxy-6,7-dihydro-1H-azepin-2(5H)-one involves the reaction of 5-ethyl-2,3-dihydro-1H-pyrrolin-2-one with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in anhydrous acetonitrile. The product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
4-ethoxy-6,7-dihydro-1H-azepin-2(5H)-one has been widely used in scientific research for its potential therapeutic applications. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of anxiety, depression, and other neurological disorders.
Propiedades
Número CAS |
165257-04-5 |
|---|---|
Nombre del producto |
4-ethoxy-6,7-dihydro-1H-azepin-2(5H)-one |
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
5-ethoxy-1,2,3,4-tetrahydroazepin-7-one |
InChI |
InChI=1S/C8H13NO2/c1-2-11-7-4-3-5-9-8(10)6-7/h6H,2-5H2,1H3,(H,9,10) |
Clave InChI |
ZHQNCVSUZIZVDB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)NCCC1 |
SMILES canónico |
CCOC1=CC(=O)NCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



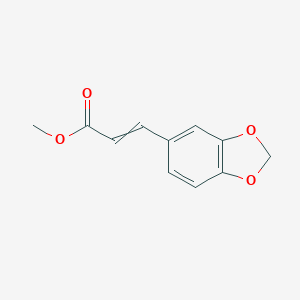

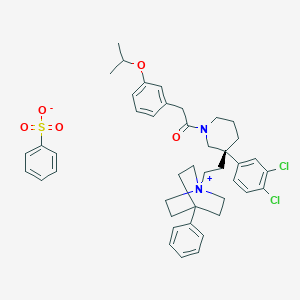

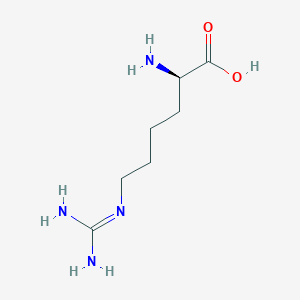
![(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B170419.png)
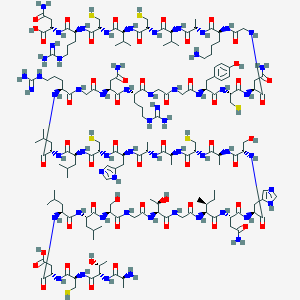
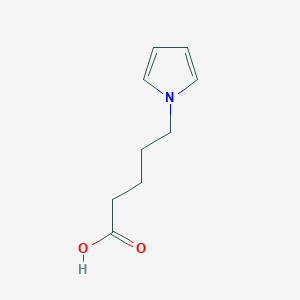
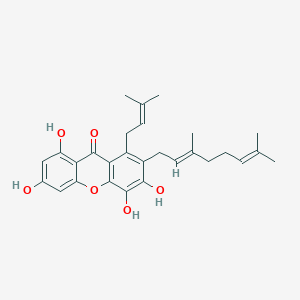
![(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B170430.png)
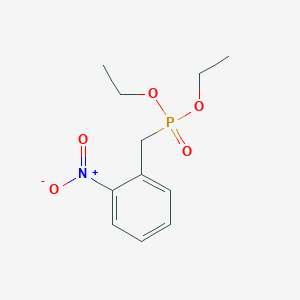
![2-[4-(trifluoromethyl)phenoxy]acetic Acid](/img/structure/B170434.png)

